

A Technical Guide to the Identification and Analysis of Sofosbuvir Impurity G

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Compound of Interest

Compound Name: Sofosbuvir impurity G

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This document provides a comprehensive technical overview of **Sofosbuvir impurity G**, a known related substance of the direct-acting antiviral agent Sofosbuvir. The focus is on its chemical identity, analytical characterization, and its relationship to the parent drug molecule. This guide is intended to support research, quality control, and drug development activities.

Chemical Identity and Structure

Sofosbuvir impurity G is a diastereoisomer of the active pharmaceutical ingredient Sofosbuvir.^{[1][2][3]} Diastereomers are stereoisomers that are not mirror images of one another, meaning they have different configurations at one or more, but not all, of the equivalent chiral centers. Sofosbuvir itself is a specific stereoisomer, and impurity G represents another possible stereoisomer formed during synthesis.

The primary structural difference between Sofosbuvir and its diastereomers often lies at the chiral phosphorus center of the phosphoramidate moiety. Sofosbuvir is the (S)-diastereomer at the phosphorus atom (Sp), which is the therapeutically active form. **Sofosbuvir Impurity G** is the corresponding (R)-diastereomer (Rp).

Parent Compound: Sofosbuvir

- IUPAC Name: propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-(S)-phenoxyphosphoryl]amino]propanoate^{[4][5]}

- CAS Number: 1190307-88-0[4]

Impurity: **Sofosbuvir Impurity G**

- Chemical Name: Sofosbuvir 3'-O-Phosphoramidate; (Rp)-isomer of Sofosbuvir[6][7]
- CAS Number: 1337482-15-1[1][6][7][8][9]
- Description: As a diastereomer, it shares the same molecular formula and connectivity as Sofosbuvir but differs in the three-dimensional arrangement at the phosphorus center. This subtle change can impact its biological activity and must be controlled within strict limits in the final drug product.

Quantitative Data

The fundamental physicochemical properties of **Sofosbuvir Impurity G** are identical to Sofosbuvir, as expected for isomeric compounds. Key quantitative data is summarized in the table below.

Parameter	Value	References
Molecular Formula	C ₂₂ H ₂₉ FN ₃ O ₉ P	[1][6][8][10]
Molecular Weight	529.45 g/mol	[1][6][8][10]
CAS Number	1337482-15-1	[1][6][7][8][9]

Analytical Methodology

The quantification and control of isomeric impurities like **Sofosbuvir Impurity G** are critical for ensuring the quality and safety of the drug product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying Sofosbuvir from its diastereomers and other related substances.[11][12]

Below is a representative stability-indicating RP-HPLC method synthesized from established analytical protocols for Sofosbuvir and its impurities.[13][14]

Objective: To separate and quantify Sofosbuvir from its related substances, including the diastereomeric Impurity G.

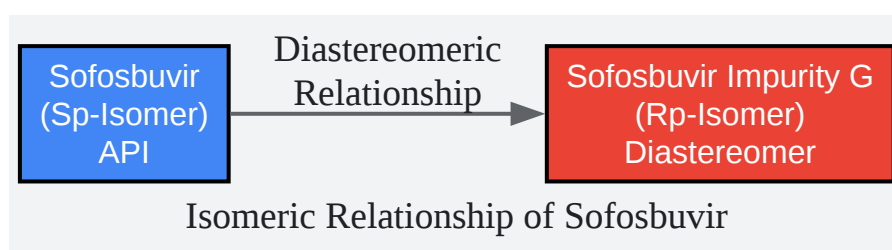
Experimental Protocol:

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Stationary Phase (Column): Kromasil 100 C18 (250 mm x 4.6 mm, 5 μ m particle size) or equivalent.[\[14\]](#)
- Mobile Phase:
 - A typical mobile phase involves a mixture of an aqueous buffer and an organic solvent. For example, an isocratic elution with a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[\[13\]](#)
 - Gradient elution may also be employed for complex separations involving multiple impurities.
- Flow Rate: 1.0 mL/min.[\[13\]](#)[\[14\]](#)
- Column Temperature: 25°C (ambient).[\[14\]](#)
- Detection Wavelength: 260 nm, which is the absorption maximum for the uracil chromophore in the Sofosbuvir molecule.[\[13\]](#)[\[15\]](#)[\[16\]](#)
- Injection Volume: 10 μ L.[\[14\]](#)
- Sample Preparation:
 - Prepare a stock solution of the Sofosbuvir sample (bulk drug or powdered tablets) in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).
 - Sonicate the solution to ensure complete dissolution.
 - Filter the solution through a 0.45 μ m syringe filter to remove particulates before injection.

Method Validation Parameters: The method should be validated according to ICH guidelines, demonstrating specificity (the ability to separate the impurity from the main peak and other components), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[11] The limits of detection (LOD) and quantification (LOQ) for the impurity should be established.[14]

Logical Relationship Diagram

The following diagram illustrates the isomeric relationship between the active pharmaceutical ingredient, Sofosbuvir, and **Sofosbuvir Impurity G**.



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Caption: Logical relationship between Sofosbuvir and its diastereomer, Impurity G.

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